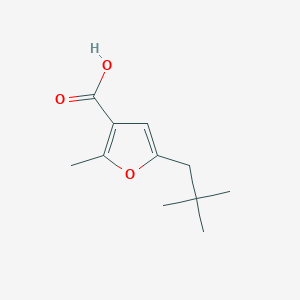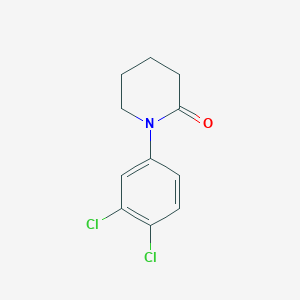![molecular formula C13H18O4 B13213195 [(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13213195.png)
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an oxolane ring, which is further connected to a methanol group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable oxolane derivative under controlled conditions. One common method includes the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often involve the use of deep eutectic solvents to facilitate the reaction and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Known for its potential to inhibit multiple targets of SARS-CoV-2.
(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol: A glycoside with various biological activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
[(2R,4R)-4-(3,4-dimethoxyphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C13H18O4/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11,14H,5,7-8H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
WVOMFUCRQWNPOP-WDEREUQCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@@H](OC2)CO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13213121.png)
![1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol](/img/structure/B13213129.png)


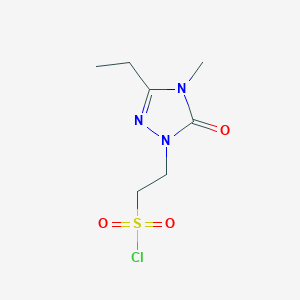
![tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate](/img/structure/B13213152.png)
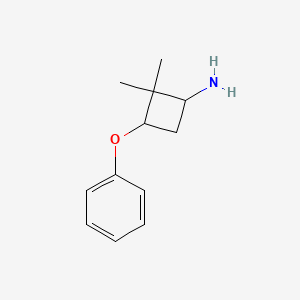
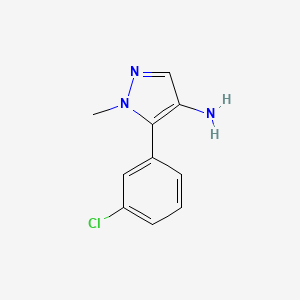
![1-[1-(Aminomethyl)cyclohexyl]propan-1-ol](/img/structure/B13213160.png)

